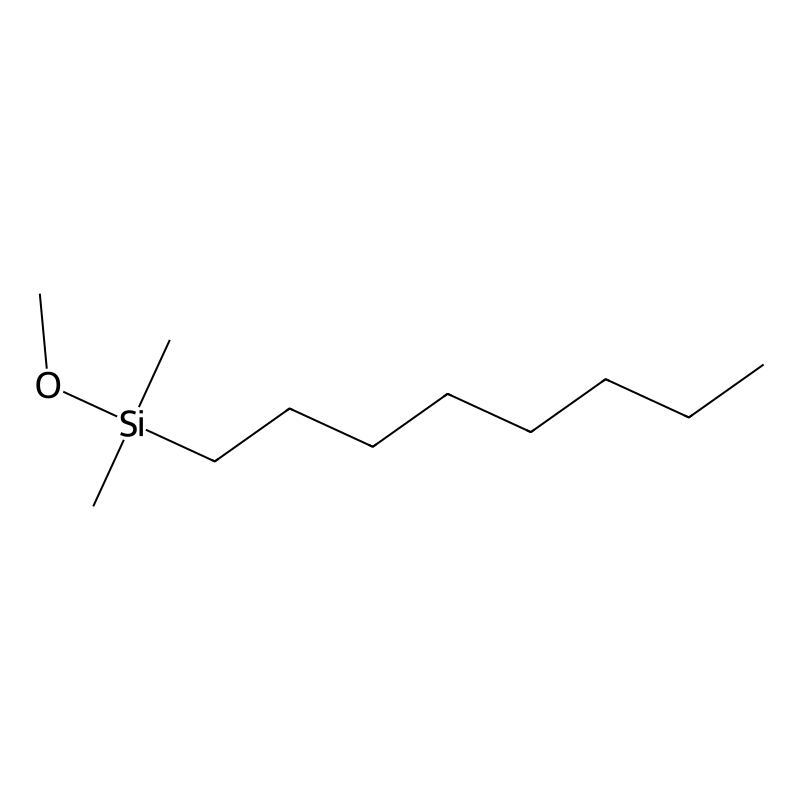

Methoxy(dimethyl)octylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Functionalization of Partially Oxidized Porous Silicon

Specific Scientific Field: Material Science

Summary of the Application: Methoxy(dimethyl)octylsilane is used to functionalize partially oxidized porous silicon. This process involves the attachment of the silane groups to the silicon surface, which can modify its properties and make it suitable for various applications.

Methoxy(dimethyl)octylsilane is an organosilicon compound with the molecular formula CHOSi and a molecular weight of 202.41 g/mol. This compound features a silane group attached to an octyl chain and two methyl groups, contributing to its unique properties. Its structure allows for significant hydrophobic characteristics, making it useful in various applications, particularly in surface modification and as a coupling agent in polymer chemistry .

- Hydrolysis: In the presence of water, methoxy groups can hydrolyze to form silanol groups, which can further react with other silanol groups or substrates to form siloxane bonds. This reaction is crucial for the application of this compound in creating silane-based coatings and adhesives.

- Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions, leading to the formation of three-dimensional siloxane networks, which enhance the mechanical properties of materials .

- Reactivity with Functional Groups: The compound can also react with various functional groups, such as amines and alcohols, facilitating its use as a coupling agent in composites and coatings .

Methoxy(dimethyl)octylsilane can be synthesized through several methods:

- Direct Silylation: This method involves reacting octanol with dimethylchlorosilane in the presence of a base such as sodium hydride. The reaction typically yields methoxy(dimethyl)octylsilane along with by-products that can be removed through distillation.

- Hydrolysis and Condensation: Starting from octyltrichlorosilane or octyltriethoxysilane, hydrolysis followed by condensation can produce methoxy(dimethyl)octylsilane. This method allows for better control over the final product's purity and functionality .

Methoxy(dimethyl)octylsilane has diverse applications across multiple fields:

- Surface Modifications: It is widely used for modifying surfaces to enhance hydrophobicity and improve adhesion properties in coatings and sealants.

- Chromatography: This compound serves as a mobile phase in chromatography due to its unique solvent properties, facilitating the separation of various analytes .

- Polymer Chemistry: It acts as a coupling agent in the production of composites, enhancing mechanical properties by improving interfacial bonding between organic polymers and inorganic fillers .

Interaction studies involving methoxy(dimethyl)octylsilane focus primarily on its behavior when applied to various substrates. Research indicates that it enhances adhesion between organic and inorganic materials, which is critical in applications such as coatings and adhesives. Additionally, studies on its hydrolysis products have shown that they can significantly influence the properties of silica-based materials when used as surface modifiers .

Several compounds share structural similarities with methoxy(dimethyl)octylsilane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methoxy(trimethyl)silane | CHOSi | Smaller size; more polar; used in different applications |

| Octyltriethoxysilane | CHOSi | Larger size; more reactive; used for surface modifications |

| Dimethyloctylchlorosilane | CHClSi | Chlorine instead of methoxy; more reactive towards nucleophiles |

| n-Octyldimethylmethoxysilane | CHOSi | Similar structure; used for similar applications but differs in reactivity |

Methoxy(dimethyl)octylsilane stands out due to its balanced hydrophobicity and reactivity, making it particularly effective for enhancing adhesion and modifying surfaces without excessive reactivity that could lead to unwanted side reactions .

Systematic Nomenclature and Synonyms

Methoxy(dimethyl)octylsilane is recognized through multiple systematic nomenclature systems and possesses several commonly accepted synonyms that reflect its structural characteristics. The compound is most frequently identified by its International Union of Pure and Applied Chemistry designation as methoxy(dimethyl)octylsilane, which accurately describes the functional groups attached to the central silicon atom. The systematic naming convention follows the standard organosilicon nomenclature protocols, where the substituents are listed in alphabetical order preceding the silane designation.

The compound exhibits extensive synonymy in chemical literature and commercial applications, reflecting its widespread utility and recognition across different research domains. Primary synonyms include methoxydimethyloctylsilane, which represents an alternative systematic arrangement of the substituent descriptors. Additional recognized designations encompass dimethylmethoxy-normal-octylsilane, normal-octyldimethylmethoxysilane, and dimethylmethoxyoctylsilane. These various nomenclature forms facilitate identification across different chemical databases and supplier catalogs, ensuring comprehensive accessibility for researchers and industrial applications.

Commercial suppliers and chemical databases frequently employ abbreviated forms such as octyldimethylmethoxysilane and dimethyloctylmethoxysilane. The diversity in nomenclature reflects the compound's integration into multiple application areas, where different naming conventions may predominate based on specific industrial or research contexts. This nomenclatural flexibility ensures that the compound maintains consistent identification regardless of the particular chemical database or commercial source consulted.

Molecular Formula and Stereochemical Considerations

The molecular formula of methoxy(dimethyl)octylsilane is established as carbon eleven hydrogen twenty-six oxygen silicon, representing a precise elemental composition that defines its chemical behavior and physical properties. The molecular weight calculations consistently indicate 202.41 grams per mole across multiple authoritative sources, providing a reliable standard for quantitative applications and analytical determinations. This molecular weight places the compound within the medium molecular weight range for organosilicon compounds, contributing to its favorable handling characteristics and processing properties.

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | Carbon₁₁ Hydrogen₂₆ Oxygen Silicon | |

| Molecular Weight | 202.41 grams per mole | |

| Exact Mass | 202.170207 | |

| Monoisotopic Mass | 202.175292 |

The structural configuration exhibits tetrahedral geometry around the silicon center, consistent with standard organosilicon chemistry principles. The silicon atom coordinates with four distinct substituents: one methoxy group, two methyl groups, and one octyl chain. This arrangement creates a molecule with both hydrophilic and hydrophobic characteristics, enabling its function as a surface modifier and coupling agent in various applications. The octyl chain provides significant hydrophobic character, while the methoxy group offers reactivity toward various nucleophilic species and hydrolysis reactions.

Stereochemical considerations for methoxy(dimethyl)octylsilane are relatively straightforward due to the absence of chiral centers in the molecular structure. The tetrahedral silicon center does not generate stereoisomerism because it lacks four different substituents, with two identical methyl groups present. The octyl chain adopts standard alkyl conformations without introducing additional stereochemical complexity. This structural simplicity contributes to the compound's consistent behavior across different reaction conditions and applications.

Historical Context and Discovery

Initial Synthesis Methodologies (Yoshida et al., 1986)

The foundational research establishing methoxy(dimethyl)octylsilane synthesis methodologies was pioneered by Yoshida and colleagues in their seminal 1986 publication in Tetrahedron Letters. This groundbreaking work represented a significant advancement in organosilicon chemistry, introducing novel synthetic approaches that enabled reliable preparation of functionalized silane compounds with extended alkyl chains. The Yoshida research group developed synthetic protocols that addressed previous limitations in creating stable silane derivatives with specific functional group arrangements.

The 1986 Tetrahedron Letters publication detailed comprehensive methodologies for preparing various silane derivatives, including methoxy(dimethyl)octylsilane, through carefully controlled reaction conditions. The research demonstrated that precise temperature control, appropriate solvent selection, and specific reagent stoichiometry were critical factors in achieving high-yield syntheses. The methodologies developed by Yoshida and colleagues established fundamental principles that continue to influence contemporary organosilicon synthesis approaches.

The original synthetic protocols emphasized the importance of moisture exclusion and inert atmosphere techniques to prevent unwanted hydrolysis reactions during silane formation. These methodological considerations proved essential for maintaining product integrity and achieving reproducible results across different laboratory settings. The research established standard practices that became widely adopted throughout the organosilicon chemistry community, contributing to the reliable commercial production of methoxy(dimethyl)octylsilane.

Evolution of Production Techniques (Itami et al., 1999)

The evolution of methoxy(dimethyl)octylsilane production techniques received significant advancement through the comprehensive research conducted by Itami, Mitsudo, and Yoshida, published in the Journal of Organic Chemistry in 1999. This influential publication built upon the foundational work from the 1980s while introducing innovative approaches that enhanced both synthetic efficiency and product purity. The 1999 research represented a mature understanding of organosilicon chemistry principles and their practical applications.

| Research Milestone | Year | Key Contribution | Publication |

|---|---|---|---|

| Initial Synthesis Development | 1986 | Foundational synthetic methodologies | Tetrahedron Letters, Volume 27, Pages 3373-3376 |

| Production Technique Evolution | 1999 | Advanced reaction control and purification | Journal of Organic Chemistry, Volume 64, Pages 8709-8714 |

The evolution from initial synthesis methodologies to mature production techniques reflects the compound's growing commercial importance and expanding application portfolio. The progression from laboratory-scale preparations to more efficient production methods enabled broader accessibility of methoxy(dimethyl)octylsilane for research and industrial applications. This technological advancement contributed significantly to the compound's current status as a readily available and widely utilized organosilicon reagent.

The research developments between 1986 and 1999 established methoxy(dimethyl)octylsilane as a well-characterized and synthetically accessible compound. The combined contributions of Yoshida and colleagues' initial work and the subsequent refinements by Itami and collaborators created a robust foundation for the compound's continued development and application. These historical advances continue to influence contemporary approaches to organosilicon synthesis and applications in advanced functional materials.

Bulk Material Characteristics

Density and Phase Behavior (<0°C Melting Point)

Methoxy(dimethyl)octylsilane exhibits characteristic bulk material properties that define its physical behavior under standard conditions [1]. The compound demonstrates a liquid phase at room temperature with a density of 0.813 grams per milliliter at 25°C, as confirmed by multiple analytical sources [1] [2]. Complementary measurements indicate a density of 0.802 grams per cubic centimeter at 20°C, showing the typical temperature-dependent density variation observed in organosilicon compounds [3].

The specific gravity of methoxy(dimethyl)octylsilane is consistently reported as 0.813, indicating that the compound is less dense than water [2] [4]. This physical characteristic is significant for understanding the compound's behavior in biphasic systems and its separation characteristics during processing operations.

The melting point of methoxy(dimethyl)octylsilane is documented as less than 0°C, confirming its liquid state under standard ambient conditions [2] [4]. This low melting point is attributed to the molecular structure, which combines the methoxy functional group with the long-chain octyl substituent, preventing efficient crystalline packing at higher temperatures [2].

| Property | Value | Reference Source |

|---|---|---|

| Density (25°C) | 0.813 g/mL | Sigma-Aldrich, ChemicalBook |

| Density (20°C) | 0.802 g/cm³ | SAGECHEM |

| Specific Gravity | 0.813 | ChemicalBook, ChemDad |

| Melting Point | <0°C | Multiple sources |

| Phase at Room Temperature | Liquid | Multiple sources |

Boiling Point Profile (221-223°C Literature)

The boiling point profile of methoxy(dimethyl)octylsilane has been extensively characterized through literature compilation and experimental determination [1] [2]. The compound exhibits a narrow boiling point range of 221-223°C under standard atmospheric pressure conditions, demonstrating good thermal stability and consistent volatility characteristics [1] [2] [4].

This boiling point range is consistent across multiple independent sources, indicating reliable reproducibility of the thermal property measurements [1] [2] [4]. The relatively high boiling point compared to smaller organosilicon compounds reflects the influence of the octyl chain length on intermolecular van der Waals interactions and molecular weight effects [1].

The thermal stability implied by this boiling point profile makes methoxy(dimethyl)octylsilane suitable for applications requiring elevated temperature processing conditions [1]. The compound maintains its molecular integrity across a wide temperature range below its boiling point, which is crucial for industrial applications involving thermal cycling [1].

| Parameter | Value | Source |

|---|---|---|

| Boiling Point Range | 221-223°C | Multiple suppliers |

| Literature Value | 221-223°C (lit.) | Chemical databases |

| Pressure Conditions | Standard atmospheric pressure | Standard conditions |

| Temperature Measurement Method | Literature compilation | Chemical literature |

Refractive Index and Optical Properties (n20/D 1.423)

The optical properties of methoxy(dimethyl)octylsilane are characterized by a refractive index of 1.423 measured at 20°C using the sodium D-line (589.3 nanometers) [1] [4] [3]. This refractive index value is consistent with the compound's molecular structure and provides insight into its optical behavior and intermolecular interactions [1].

The refractive index measurement represents a fundamental optical property that correlates with the compound's molecular polarizability and electronic structure [1]. The value of 1.423 places methoxy(dimethyl)octylsilane within the typical range for organosilicon compounds containing alkyl substituents [1].

The compound exhibits a colorless to almost colorless appearance as a clear liquid, indicating minimal light absorption in the visible spectrum range [2] [4]. This optical transparency is advantageous for applications where optical clarity is required and confirms the absence of chromophoric impurities in the pure compound [2].

| Optical Property | Value | Standard Reference |

|---|---|---|

| Refractive Index (n20/D) | 1.423 | Literature value |

| Measurement Temperature | 20°C | Standard conditions |

| Wavelength (D-line) | 589.3 nm (sodium D-line) | Standard sodium line |

| Optical Appearance | Colorless to almost colorless | Visual observation |

| Color Description | Clear liquid | Physical description |

Solubility and Stability Profiles

Hydrolytic Sensitivity (H2O Reactivity)

Methoxy(dimethyl)octylsilane demonstrates moderate hydrolytic sensitivity, classified with a hydrolytic sensitivity rating of 7, indicating that it reacts slowly with moisture and water [2] [5]. This classification system provides a standardized framework for understanding the compound's stability in the presence of water vapor and liquid water [5].

The hydrolytic sensitivity manifests as a time-dependent chemical transformation where the methoxy group undergoes hydrolysis to form silanol groups and methanol as byproducts [2] [6]. This reaction proceeds at a controlled rate under ambient conditions, making the compound manageable for industrial applications while requiring appropriate storage conditions [2].

The compound exhibits sensitivity to atmospheric moisture, necessitating storage under inert atmosphere conditions such as nitrogen purging to maintain stability [2] [5]. The slow reaction rate with water allows for controlled processing conditions while preventing rapid degradation that would compromise the compound's utility [2].

Research on similar organoalkoxysilane compounds indicates that hydrolysis kinetics are influenced by temperature, concentration, and solution conditions [7]. The methoxy groups in methoxy(dimethyl)octylsilane are more reactive toward hydrolysis compared to ethoxy analogs, following the general trend observed in organosilicon chemistry [6].

| Sensitivity Parameter | Value/Description | Technical Details |

|---|---|---|

| Hydrolytic Sensitivity Rating | 7: reacts slowly with moisture/water | Gelest classification system |

| Water Reactivity Classification | Moderate water reactivity | Comparative to other silanes |

| Moisture Sensitivity | Sensitive to atmospheric moisture | Storage under nitrogen recommended |

| Reaction Rate with Water | Slow hydrolysis rate | Time-dependent process |

| Hydrolysis Products | Silanol formation and methanol | Chemical transformation pathway |

Solvent Compatibility and Partition Coefficients (LogP 4.198)

The partition coefficient behavior of methoxy(dimethyl)octylsilane is characterized by a logarithmic octanol-water partition coefficient (LogP) value of 4.198, indicating strong lipophilic character and high hydrophobicity . This partition coefficient value places the compound in the category of highly hydrophobic substances that preferentially partition into nonpolar phases [9] [10].

The LogP value of 4.198 demonstrates that methoxy(dimethyl)octylsilane is approximately 15,800 times more soluble in octanol than in water, reflecting the dominant influence of the octyl chain on the compound's solubility behavior [9] [10]. This high partition coefficient is consistent with the molecular structure, which combines a long aliphatic chain with limited polar functionality .

Solvent compatibility studies indicate excellent compatibility with nonpolar organic solvents such as hexane, toluene, and other hydrocarbon systems . The compound demonstrates limited solubility in water and poor compatibility with highly polar solvents due to its hydrophobic nature .

The hydrophobic character imparted by the octyl substituent makes methoxy(dimethyl)octylsilane effective for surface modification applications where water repellency is desired [5] [11]. The compound's ability to create hydrophobic surfaces is related to its high LogP value and the surface energy reduction achieved through alkyl chain organization [11] [12].

| Solubility Parameter | Value | Implication |

|---|---|---|

| LogP (Octanol-Water) | 4.198 | Strong lipophilic tendency |

| Hydrophobic Character | Highly hydrophobic | Water-repelling properties |

| Organic Solvent Compatibility | Excellent with non-polar solvents | Good dissolution in hexane, toluene |

| Water Solubility | Limited water solubility | Phase separation in aqueous systems |

| Polar Solvent Interaction | Poor compatibility with polar solvents | Requires careful formulation |

Reaction Mechanisms

Alkoxysilane Hydrolysis Pathways (Brinker, 1988)

The hydrolysis of Methoxy(dimethyl)octylsilane follows well-established mechanistic pathways that are fundamentally governed by the nucleophilic attack of water molecules on the silicon center [1]. According to the seminal work by Brinker in 1988, the hydrolysis reactions of alkoxysilanes occur through distinct mechanistic pathways that are highly dependent on the pH conditions of the reaction medium [1].

Under acidic conditions, the hydrolysis mechanism proceeds through a protonation-mediated pathway [1] [2]. The initial step involves the rapid protonation of the methoxy group attached to the silicon atom, creating a positively charged intermediate that becomes highly susceptible to nucleophilic attack [1]. The protonated alkoxide group serves as an excellent leaving group, facilitating the subsequent water molecule attack on the silicon center through an SN2-Si mechanism [2]. This results in the formation of silanol groups while liberating methanol as a byproduct [1].

The kinetic analysis reveals that under acidic conditions with pH values below 7, the hydrolysis rate demonstrates significant enhancement compared to neutral conditions [2] [3]. The steric and inductive effects play crucial roles in determining the reaction rates, with the hydrolysis being particularly sensitive to both factors [2]. The presence of the octyl group in Methoxy(dimethyl)octylsilane introduces steric hindrance that can influence the overall reaction kinetics, though the electronic effects of the methyl substituents help stabilize the transition state [2].

Under basic conditions (pH > 7), the mechanism shifts to a direct nucleophilic attack by hydroxyl anions [2] [1]. The hydroxyl ions directly attack the silicon atom without prior protonation, following an SN2-Si mechanism that results in the formation of silanol groups with the simultaneous displacement of methoxide anions [2]. This pathway typically exhibits faster kinetics compared to acidic hydrolysis due to the stronger nucleophilic character of hydroxyl ions [2].

The neutral pH regime represents the kinetically slowest hydrolysis pathway [2] [1]. Under these conditions, the reaction relies primarily on the intrinsic electrophilicity of the silicon center and the nucleophilicity of water molecules, resulting in minimal activity compared to the catalyzed acidic and basic pathways [2].

Temperature effects significantly influence the hydrolysis kinetics across all pH regimes [2]. Elevated temperatures in the range of 50-80°C dramatically accelerate the reaction rates by providing the necessary activation energy to overcome the kinetic barriers associated with bond breaking and formation [2]. The presence of catalysts, whether acidic or basic, can enhance the reaction rates by several orders of magnitude compared to uncatalyzed systems [2].

Catalyzed Condensation Reactions

The condensation reactions of silanols derived from Methoxy(dimethyl)octylsilane hydrolysis represent critical steps in the formation of siloxane networks [4] [5]. These reactions involve the formation of siloxane bridges (Si-O-Si) through the elimination of water or alcohol molecules from silanol groups [4].

Homoconjugated acid catalysts have emerged as highly effective systems for promoting silanol polycondensation while minimizing undesirable cyclosiloxane byproduct formation [4]. These catalysts operate through a unique mechanism where the homoconjugate selectively activates silanols for condensation while being less effective at activating siloxane backbone bonds [4]. The tetramethylguanidine-based homoconjugated acids, particularly [TMG][EHA]₂ (tetramethylguanidine with 2-ethylhexanoic acid), demonstrate exceptional catalytic activity with minimal D4 cyclosiloxane formation [4].

The mechanism of homoconjugated acid catalysis involves the initial protonation of a silanol group by the homoconjugate, followed by nucleophilic attack from a second silanol molecule [4]. This process results in siloxane bond formation with simultaneous regeneration of the homoconjugate catalyst [4]. The selectivity for linear condensation over cyclosiloxane formation arises from the preferential activation of terminal silanol groups compared to backbone siloxane bonds [4].

Lewis acid catalysts represent another important class of condensation promoters [6]. These systems operate through coordination to silanol oxygen atoms, increasing the electrophilicity of the silicon center and facilitating nucleophilic attack by additional silanol groups [6]. The advantages of Lewis acid catalysts include their ability to operate under mild conditions while maintaining high selectivity for desired condensation products [6].

The temperature dependence of condensation reactions follows Arrhenius behavior, with optimal operating temperatures typically ranging from 50-120°C depending on the specific catalyst system employed [4] [7]. Higher temperatures accelerate the reaction kinetics but may also promote undesirable side reactions such as cyclosiloxane formation or thermal degradation of organic substituents [4].

Solvent effects play crucial roles in condensation reaction outcomes [7]. Polar aprotic solvents tend to favor intermolecular condensation reactions, while protic solvents can compete with silanol groups for catalyst coordination sites [7]. The choice of solvent system must balance reaction rate enhancement with selectivity considerations [7].

Industrial Production Optimization

Purity Control Strategies (Sigma-Aldrich 98% Grade)

The achievement of high-purity Methoxy(dimethyl)octylsilane, exemplified by the Sigma-Aldrich 98% grade specification, requires sophisticated purification strategies that address the unique challenges associated with organosilane manufacturing [8] [9]. Industrial purity control encompasses multiple stages of the production process, from raw material selection through final product isolation and storage [9].

Fractional distillation represents the primary purification method for achieving the 98% purity specification [9]. The process typically involves multiple theoretical plates to achieve adequate separation of Methoxy(dimethyl)octylsilane from structurally similar impurities and reaction byproducts [9]. The boiling point of 221-223°C provides sufficient separation margin from most common impurities, though precise temperature control is essential to prevent thermal decomposition [8].

Advanced distillation configurations incorporate intermediate condensers to improve separation efficiency while reducing energy consumption [9]. These systems operate by partially condensing vapor streams at intermediate column positions, allowing for enhanced reflux control and improved product recovery [9]. The optimization of condenser placement and operating temperatures represents a critical factor in achieving target purity specifications [9].

Quality control protocols for 98% grade material include comprehensive analytical characterization using gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and trace impurity analysis [8] [10]. Gas chromatographic analysis provides quantitative determination of the main component purity and identification of organic impurities [10]. The ≥98% specification requires that the sum of all impurities not exceed 2% by weight, with individual impurity limits typically set at levels below 0.5% [10].

Water content control represents a critical aspect of purity maintenance due to the hydrolytic sensitivity of the methoxy functional group [8]. Industrial production facilities employ moisture-controlled environments and anhydrous processing conditions to prevent hydrolysis during manufacturing and storage [8]. Nitrogen blanketing systems are commonly used to exclude atmospheric moisture from process vessels and storage containers [8].

Trace metal contamination control is achieved through the use of high-purity starting materials and appropriate reactor materials [11]. Stainless steel or glass-lined equipment is preferred to minimize metallic contamination that could catalyze undesired side reactions or affect product stability [11]. Regular cleaning procedures and equipment qualification protocols ensure consistent product quality [11].

Large-Scale Distillation Protocols

Industrial-scale production of Methoxy(dimethyl)octylsilane employs sophisticated distillation protocols designed to maximize product yield while maintaining strict purity requirements [9] [12]. These protocols incorporate advanced process control systems and optimized operating parameters to ensure consistent product quality across large production batches [12].

Reactive distillation technology has been successfully adapted for silane production processes, offering significant advantages in terms of energy efficiency and product purity [9] [13]. This approach combines reaction and separation operations in a single column, allowing for continuous removal of products and byproducts while maintaining optimal reaction conditions [9]. The integration of reaction and separation steps eliminates the need for separate reactor vessels and reduces overall energy consumption by up to 75% compared to conventional sequential processes [9].

Multi-column distillation systems are employed for complex separations involving multiple silane products or when ultra-high purity requirements must be met [14]. These systems typically consist of a primary reactive distillation column followed by one or more purification columns [14]. The first column operates at moderate purity requirements (80-85%), while subsequent columns achieve the final purity specifications through precise fractionation [14].

Temperature control strategies in large-scale distillation focus on maintaining optimal operating conditions while minimizing energy consumption [9]. Overhead condensing temperatures are typically maintained in the range of -40°C to achieve adequate separation efficiency, while intermediate condensers operate at temperatures between 7-10°C [9]. These temperature profiles are optimized to balance separation performance with refrigeration costs [9].

Process optimization studies have demonstrated that pursuing silane purities above 99% at the reactive distillation overhead is economically disadvantageous due to the enormous costs associated with cryogenic refrigeration [9]. The optimal approach involves achieving moderate purities (82-85%) in the reactive distillation column followed by conventional purification columns to reach final specifications [9].

Heat integration strategies are employed to minimize overall energy consumption in large-scale operations [12]. Heat exchangers are strategically positioned to recover thermal energy from hot product streams and utilize this energy for feed preheating or reboiler duty [12]. Advanced process simulation tools are used to optimize heat integration networks and identify opportunities for energy savings [12].

Automation and process control systems enable consistent operation of large-scale distillation facilities [12]. These systems incorporate advanced control algorithms that maintain optimal operating conditions while responding to feed composition variations and equipment performance changes [12]. Real-time monitoring of key process variables such as temperature, pressure, and composition ensures rapid detection and correction of process deviations [12].

Safety considerations in large-scale silane distillation include proper handling of flammable materials and implementation of appropriate explosion prevention measures [12]. Process hazard analyses are conducted to identify potential risks and establish appropriate safeguards [12]. Emergency response procedures and personnel training programs ensure safe operation under both normal and upset conditions [12].

Environmental compliance requirements are addressed through the implementation of emission control systems and waste minimization strategies [12]. Vapor recovery systems capture and recycle organic emissions, while aqueous waste streams are treated to meet discharge specifications [12]. Life cycle assessment studies guide the development of environmentally sustainable production processes [12].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant